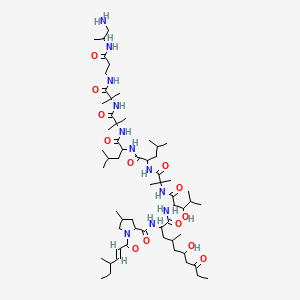
Leucinostatin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucinostatin C is a novel peptide antibiotic isolated from Paecilomyces linacinus.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Leucinostatins, including Leucinostatin C, have demonstrated significant antimicrobial properties against various pathogens. The mechanisms of action primarily involve the inhibition of ATP synthesis and disruption of mitochondrial functions in microbial cells.
Efficacy Against Fungal Pathogens
Research indicates that this compound exhibits inhibitory effects against fungal pathogens such as Cryptococcus neoformans and Phytophthora infestans. In vitro assays have shown that leucinostatins can significantly reduce the growth of these fungi, making them potential candidates for agricultural applications and bio-control strategies.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Cryptococcus neoformans | 25.8 μg/ml | |
| Phytophthora infestans | Varies with concentration |
Antiprotozoal Applications
This compound has been investigated for its antiprotozoal effects, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Studies have shown that leucinostatins exhibit potent activity with low IC50 values, indicating their potential as therapeutic agents.
Structure-Activity Relationship (SAR)
The structure-activity relationships of synthetic derivatives of this compound have been extensively studied to enhance its efficacy. Modifications to the molecular structure have led to the development of compounds with improved antiprotozoal activity.
| Compound | IC50 (nM) | Target Organism |
|---|---|---|
| Leucinostatin A | 0.4–0.9 | Plasmodium falciparum |
| Leucinostatin B | 2.8 | Trypanosoma brucei |
Cancer Research
Recent studies have highlighted the potential of this compound in cancer therapy, particularly against triple-negative breast cancer (TNBC). The compound has shown selective cytostatic activity in specific TNBC cell lines by inhibiting mTORC1 signaling pathways.
Biosynthesis and Genetic Studies
The biosynthesis of leucinostatins, including this compound, has been linked to specific gene clusters in fungi such as Purpureocillium lilacinum. Genetic manipulation studies have elucidated the pathways involved in their production, paving the way for biotechnological applications.
Gene Clusters Involved
Research has identified key genes responsible for the biosynthesis of leucinostatins, which can be targeted for enhanced production through genetic engineering techniques.
| Gene | Function | Impact on Production |
|---|---|---|
| lcsA | Essential for leucinostatin synthesis | Knockout abolishes production |
| lcsG | Methyltransferase for terminal modifications | Enhances antibiotic properties |
Propiedades
Número CAS |
110483-88-0 |
|---|---|
Fórmula molecular |
C60H107N11O13 |
Peso molecular |
1190.6 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(1-aminopropan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+ |
Clave InChI |
GSDHBCARJCOTCO-QURGRASLSA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
SMILES isomérico |
CCC(C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
SMILES canónico |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Leucinostatin C; Leucinostatin-C; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















